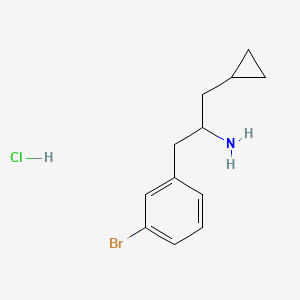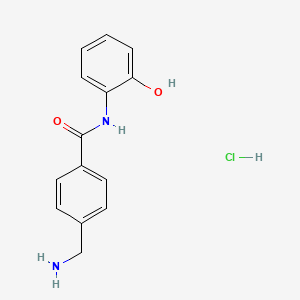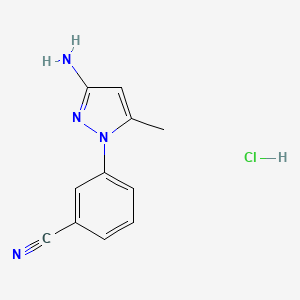
Ethyl 2-cyano-3-pyridin-4-ylpropanoate
Descripción general
Descripción
Ethyl 2-cyano-3-pyridin-4-ylpropanoate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is used in scientific research and has diverse applications, including drug discovery and synthesis of novel organic molecules.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the use of pyridine substrates, which is an efficient tool for the synthesis of 2-pyridone . Another method involves the reaction of cyanoactamide derivatives with ethyl 2-arylhydrazono-3-butyrates in a boiling mixture of benzene/acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a propanoate group. The propanoate group contains a cyano group (CN) and an ethyl group (C2H5). The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Aplicaciones Científicas De Investigación
Facile Synthesis of Pyrazolyl and Pyridine Derivatives
Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a derivative of Ethyl 2-cyano-3-pyridin-4-ylpropanoate, is used as a precursor in one-pot syntheses to form various polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole, and benzimidazole-fused pyridines. These compounds have significant applications in heterocyclic chemistry due to their structural versatility and biological activity (Latif et al., 2003).
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate, closely related to this compound, participates in [4 + 2] annulation with N-tosylimines under phosphine catalysis, forming highly functionalized tetrahydropyridines. This reaction pathway is important for constructing complex molecular architectures in organic synthesis (Zhu et al., 2003).
Synthesis of Pyrrole and Pyridine Derivatives
This compound derivatives are used to synthesize various pyrrole and pyridine derivatives. These reactions provide access to a library of important systems, relevant for their pharmaceutical and agrochemical properties (Dawadi & Lugtenburg, 2011).
Formation of Pyrano[2,3-b]pyridine Derivatives
Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates are synthesized from derivatives of this compound, showcasing the chemical's role in forming compounds expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Safety and Hazards
Direcciones Futuras
Given the diverse applications of Ethyl 2-cyano-3-pyridin-4-ylpropanoate, future research could focus on exploring its potential uses in various fields such as drug discovery and the synthesis of novel organic molecules. Additionally, more studies could be conducted to understand its chemical reactivity and mechanism of action .
Propiedades
IUPAC Name |
ethyl 2-cyano-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWAKDBNFJBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)
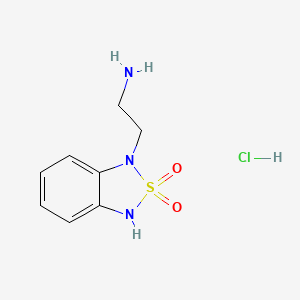
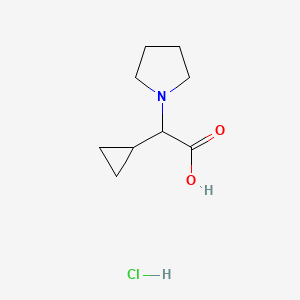
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
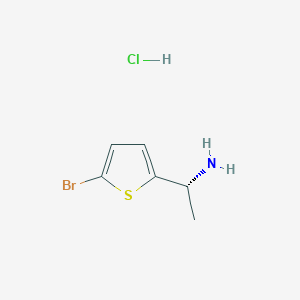
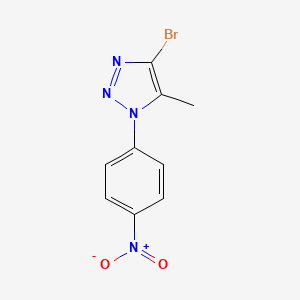
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
